molecular formula C18H26N2O3 B5848084 1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine

1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No.: B5848084
M. Wt: 318.4 g/mol
InChI Key: OLBCDTHFPKMXLC-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine is a chemical compound with the molecular formula C18H26N2O3 It is a piperazine derivative, characterized by the presence of a cyclopentyl group and a 3,4-dimethoxybenzoyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the cyclopentyl group: The cyclopentyl group can be introduced through the alkylation of the piperazine ring using cyclopentyl bromide in the presence of a base, such as potassium carbonate.

    Attachment of the 3,4-dimethoxybenzoyl group: The final step involves the acylation of the piperazine ring with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also employ continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-cyclopentyl-4-(3,4-dimethoxybenzoyl)piperazine can be compared with other similar compounds, such as:

    1-cyclopentyl-4-(3,4-dimethoxyphenyl)piperazine: Similar structure but lacks the benzoyl group.

    1-cyclopentyl-4-(3,4-dimethoxybenzyl)piperazine: Similar structure but has a benzyl group instead of a benzoyl group.

    1-cyclopentyl-4-(3,4-dimethoxybenzoyl)morpholine: Similar structure but has a morpholine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-16-8-7-14(13-17(16)23-2)18(21)20-11-9-19(10-12-20)15-5-3-4-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCDTHFPKMXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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